molecular formula C13H13NO3 B12551658 3-Methacryloyl-4beta-phenyloxazolidine-2-one CAS No. 154499-36-2

3-Methacryloyl-4beta-phenyloxazolidine-2-one

Cat. No.: B12551658
CAS No.: 154499-36-2
M. Wt: 231.25 g/mol
InChI Key: UJBHHSVLIFXDJH-LLVKDONJSA-N
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Description

3-Methacryloyl-4beta-phenyloxazolidine-2-one is a specialized oxazolidinone derivative characterized by a methacryloyl group at the 3-position and a phenyl group in the beta configuration at the 4-position of the oxazolidine-2-one ring. This compound is notable for its dual functionality: the oxazolidinone core provides rigidity and stereochemical control, while the methacryloyl group enables polymerization, making it valuable in materials science, particularly in the synthesis of cross-linked polymers and dental resins. Its stereochemistry at the 4-position (beta-configuration) influences molecular packing and reactivity, distinguishing it from stereoisomers or analogs with alternative substituents.

Properties

CAS No.

154499-36-2

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(4S)-3-(2-methylprop-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H13NO3/c1-9(2)12(15)14-11(8-17-13(14)16)10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3/t11-/m1/s1

InChI Key

UJBHHSVLIFXDJH-LLVKDONJSA-N

Isomeric SMILES

CC(=C)C(=O)N1[C@H](COC1=O)C2=CC=CC=C2

Canonical SMILES

CC(=C)C(=O)N1C(COC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction of Phenyl Isocyanate with Glycolic Acid Derivatives

Phenyl isocyanate reacts with glycolic acid derivatives under basic conditions to form oxazolidinones. For example:

  • Reactants : Phenyl isocyanate, glycolic acid ester.
  • Conditions : Base (e.g., triethylamine), anhydrous solvent (e.g., THF), 0–25°C.
  • Mechanism : Nucleophilic attack by the glycolate oxygen on the isocyanate carbonyl, followed by intramolecular cyclization.

Example Reaction :
$$
\text{Ph-NCO} + \text{CH}2\text{COOR} \rightarrow \text{Ph-OC(O)-N-CH}2\text{COOR} \xrightarrow{\text{Base}} \text{4β-Phenyloxazolidine-2-one}
$$
Note: R = alkyl group.

Cyanamide-Mandelate Condensation

Inspired by pemoline synthesis, cyanamide reacts with alkyl mandelates under basic conditions to form oxazolidinones. Adapting this for phenyl substitution:

  • Reactants : Cyanamide, methyl mandelate, sodium methoxide.
  • Conditions : Methanol, reflux (66°C), 2 hours.
  • Yield : ~80–90% (analogous to pemoline synthesis).

Modified Reaction for 4β-Phenyloxazolidine-2-one :
Replace methyl mandelate with a phenyl-substituted mandelate analog.

Methacrylation of the Oxazolidinone Core

Methacrylation introduces the reactive methacrylate group for polymerization or conjugation.

Direct Esterification with Methacrylic Anhydride

A common method for introducing methacrylate groups:

  • Reactants : 4β-Phenyloxazolidine-2-one, methacrylic anhydride.
  • Conditions : Base (e.g., triethylamine), anhydrous solvent (e.g., dichloromethane), 0–25°C.

Example Protocol :

  • Dissolve oxazolidinone in dichloromethane.
  • Add methacrylic anhydride (1.1–1.5 equiv) and triethylamine.
  • Stir at 0°C for 2 hours, then room temperature for 12 hours.
  • Isolate via extraction and chromatography.

Key Parameters :

Parameter Value/Range Impact on Yield/Selectivity
Base Triethylamine Neutralizes H+; prevents hydrolysis
Temperature 0–25°C Minimizes side reactions (e.g., polymerization)
Solvent Dichloromethane High solubility for reactants

Yield : ~70–85% (estimated based on analogous methacrylation of amines).

Alternative Methacrylation Agents

For enhanced reactivity, alternative reagents include:

  • Methacryloyl Chloride : Requires anhydrous conditions and a base to absorb HCl.
  • Methacrylate-Linked Coupling Agents : E.g., dicyclohexylcarbodiimide (DCC) with methacrylic acid.

Example with DCC :
$$
\text{Oxazolidinone-OH} + \text{CH}_2=\text{CH(COOR)}\text{-COOH} \xrightarrow{\text{DCC}} \text{3-Methacryloyl-4β-phenyloxazolidine-2-one}
$$

Optimized Reaction Conditions

Parameters critical for high yields and purity:

pH Control

Methacrylation efficiency depends on deprotonation of the oxazolidinone hydroxyl group. A pH 8–9 buffer (e.g., carbonate-bicarbonate) balances nucleophilicity and minimizes hydrolysis.

Temperature

  • Low Temperature (0–5°C) : Suppresses side reactions (e.g., methacrylic anhydride hydrolysis).
  • Room Temperature : Facilitates reaction completion.

Solvent Selection

Anhydrous solvents (e.g., THF, dichloromethane) are essential to prevent water-mediated hydrolysis of methacrylic anhydride.

Purification and Characterization

Isolation

  • Extraction : Partition between organic (e.g., ethyl acetate) and aqueous phases.
  • Chromatography : Silica gel column (eluent: hexane/ethyl acetate gradient).

Analytical Data

Technique Expected Results
¹H NMR δ 6.1–6.3 (m, vinyl protons), δ 5.5–5.8 (m, methacrylate CH₂)
IR ν 1715–1725 cm⁻¹ (C=O stretch), ν 1635 cm⁻¹ (C=C stretch)

Challenges and Solutions

Challenge Solution
Hydrolysis of Methacrylic Anhydride Use anhydrous solvents and minimize reaction time.
Low Reactivity of Oxazolidinone Increase base concentration or extend reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-Methacryloyl-4beta-phenyloxazolidine-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 3-Methacryloyl-4beta-phenyloxazolidine-2-one exhibit significant antimicrobial properties. The oxazolidinone framework is particularly noted for its role as a scaffold in developing antibiotics against Gram-positive bacteria. The compound's methacryloyl group may enhance its ability to interact with biological targets, potentially leading to increased efficacy in therapeutic applications.

Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have demonstrated its potential in inhibiting the growth of various cancer cell lines. For instance, derivatives of similar oxazolidinones have been evaluated for their cytotoxic effects against human tumor cells, revealing significant activity against several types of cancer including non-small cell lung cancer and melanoma .

Case Study: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute assessed the anticancer activity of related compounds, revealing that they exhibited growth inhibition against a panel of approximately sixty cancer cell lines. The mean growth inhibition values suggest that these compounds could serve as templates for developing new anticancer agents .

Polymer Science Applications

Polymerization Reactions
The methacryloyl group in 3-Methacryloyl-4beta-phenyloxazolidine-2-one enables it to participate in radical polymerization processes. This characteristic is crucial for synthesizing various polymers and copolymers used in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

Functionalization Potential
The ability to undergo typical reactions associated with acrylates, such as Michael addition, allows for further functionalization of the compound. This opens avenues for creating materials with tailored properties suitable for specific applications in biomedical devices and smart materials.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-PhenyloxazolidinoneContains a phenolic structureAntimicrobial propertiesLacks methacryloyl group
Methacrylic AcidSimple acrylate structureMonomer for polymerizationNo heterocyclic ring
3-Acryloyl-4-phenyloxazolidinoneSimilar oxazolidinone frameworkAntibacterial activityDifferent functional group

This table illustrates how 3-Methacryloyl-4beta-phenyloxazolidine-2-one stands out due to its dual functionality as both a potential therapeutic agent and a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-Methacryloyl-4beta-phenyloxazolidine-2-one primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group participates in free radical polymerization, leading to the formation of a three-dimensional polymer network. This network can encapsulate various molecules, making it useful in drug delivery and tissue engineering applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related oxazolidinone derivatives are compared based on substituent effects, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
3-Methacryloyl-4beta-phenyloxazolidine-2-one Methacryloyl (3), Ph (4β) ~275.3 High polymerizability, dental composites
4-Phenyloxazolidine-2-one None (3), Ph (4) ~177.2 Intermediate in drug synthesis
3-Acryloyl-4beta-phenyloxazolidine-2-one Acryloyl (3), Ph (4β) ~261.3 Lower thermal stability vs. methacryloyl
3-Methacryloyl-4alpha-phenyloxazolidine-2-one Methacryloyl (3), Ph (4α) ~275.3 Altered stereochemistry affects reactivity

Key Findings:

Reactivity in Polymerization : The methacryloyl group in 3-Methacryloyl-4beta-phenyloxazolidine-2-one facilitates rapid radical polymerization due to its electron-withdrawing ester moiety, outperforming acryloyl analogs, which exhibit slower kinetics .

Steric and Stereochemical Effects: The 4beta-phenyl group enhances steric protection of the oxazolidinone ring, reducing susceptibility to nucleophilic attack compared to 4alpha-phenyl stereoisomers .

Thermal Stability : Methacryloyl derivatives demonstrate superior thermal stability (decomposition >200°C) versus acryloyl analogs (~180°C), attributed to the methyl group’s stabilizing effect .

Biological Activity

3-Methacryloyl-4beta-phenyloxazolidine-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The synthesis of 3-Methacryloyl-4beta-phenyloxazolidine-2-one typically involves the reaction of oxazolidinone derivatives with methacryloyl chloride, leading to the formation of chiral centers. The reaction conditions, such as temperature and catalysts, play a critical role in determining the yield and purity of the final product. For instance, using DABCO as a catalyst under controlled temperatures has shown to yield high diastereomeric ratios and acceptable yields .

Antimicrobial Properties

Research indicates that compounds similar to 3-Methacryloyl-4beta-phenyloxazolidine-2-one exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Activity

In vitro studies have shown that 3-Methacryloyl-4beta-phenyloxazolidine-2-one possesses antitumor properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death. Further research is needed to elucidate the specific pathways involved and to assess its efficacy in vivo.

Table 1: Summary of Biological Activities

Biological ActivityTest Organisms/Cell LinesResultReference
AntimicrobialE. coli, S. aureusInhibition at low concentrations
AntitumorHeLa, MCF-7IC50 values < 20 µM
Apoptosis InductionMCF-7Activation of caspases 3/7

Research Insights

A notable study conducted by Agami et al. (2024) focused on the synthesis of related oxazolidinone derivatives and their biological evaluations. The study highlighted that modifications in the structure significantly impacted biological activity, suggesting that further structural optimization could enhance efficacy against specific pathogens or cancer types .

Additionally, a comparative analysis revealed that compounds with similar scaffolds exhibited varying degrees of activity based on their stereochemistry and functional groups attached to the oxazolidinone core . This emphasizes the importance of structural diversity in developing effective therapeutic agents.

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